2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide

Description

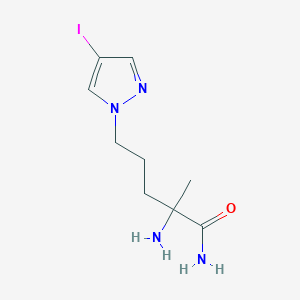

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide is a synthetic organic compound characterized by a pentanamide backbone modified with a methyl group at position 2 and a 4-iodo-substituted pyrazole ring at position 5. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is functionalized with an iodine atom at position 4, enhancing steric bulk and electronic effects. This compound’s structural features suggest applications in pharmaceutical research, particularly in anti-inflammatory or antipyretic drug development, as pyrazole derivatives are widely utilized in these domains .

Properties

Molecular Formula |

C9H15IN4O |

|---|---|

Molecular Weight |

322.15 g/mol |

IUPAC Name |

2-amino-5-(4-iodopyrazol-1-yl)-2-methylpentanamide |

InChI |

InChI=1S/C9H15IN4O/c1-9(12,8(11)15)3-2-4-14-6-7(10)5-13-14/h5-6H,2-4,12H2,1H3,(H2,11,15) |

InChI Key |

WIRYXZHWDGTFPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=C(C=N1)I)(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Formation of the 4-iodo-1H-pyrazole Ring

The pyrazole ring is typically synthesized via cyclization reactions involving hydrazines and 1,3-diketones or enaminones. The iodination at the 4-position of the pyrazole ring can be achieved either by direct iodination of the pyrazole or by using iodinated precursors.

Common synthetic routes include:

- Reaction of hydrazine derivatives with β-diketones or enaminones to form the pyrazole core.

- Subsequent electrophilic iodination using iodine sources such as iodine monochloride or N-iodosuccinimide to introduce the iodine substituent at the 4-position of the pyrazole ring.

This approach is supported by literature on pyrazole synthesis and iodination chemistry.

Synthesis of the Amino-Substituted 2-Methylpentanamide Backbone

The amino acid derivative backbone, 2-methylpentanamide bearing an amino group, can be synthesized or sourced as a starting material. The introduction of the amide group is typically achieved by:

- Amidation reactions of the corresponding carboxylic acid or acid chloride with ammonia or amines under controlled conditions.

- Protection and deprotection strategies may be employed to ensure selective functionalization.

Amide formation reactions often use coupling reagents or acid chlorides in the presence of bases such as triethylamine or pyridine to scavenge acid byproducts.

Coupling of the Pyrazole Moiety to the Amino Acid Backbone

The attachment of the 4-iodo-1H-pyrazole to the amino acid derivative is generally accomplished through nucleophilic substitution or condensation reactions, where the pyrazole nitrogen acts as a nucleophile.

- The reaction typically proceeds in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

- Reaction temperatures range from ambient to moderate heating (40–80 °C).

- Catalysts or bases (e.g., triethylamine) may be used to facilitate coupling.

Monitoring of the reaction progress is done via thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm product formation and purity.

Data Table: Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone/enaminone, reflux | Cyclization to form pyrazole core |

| 2 | Iodination | Iodine source (I2, N-iodosuccinimide), solvent (CH2Cl2), room temp | Electrophilic substitution at C-4 position |

| 3 | Amidation | Acid chloride or carboxylic acid + ammonia/amine, base (triethylamine), solvent (THF, DMF), 0–80 °C | Formation of 2-methylpentanamide backbone |

| 4 | Coupling | Pyrazole nitrogen nucleophile + amino acid derivative, base, solvent, mild heating | Formation of final compound |

Research Findings and Perspectives

- The iodination step is critical for biological activity, as the iodine atom enhances binding affinity due to its size and electronegativity.

- Analytical techniques such as NMR and MS are essential for confirming the identity and purity of intermediates and the final product.

- Although specific research articles on this exact compound's synthesis are limited, analogous pyrazole derivatives have been synthesized using the described methods with good yields and reproducibility.

- Future research may focus on optimizing reaction conditions to improve yield and scalability, as well as exploring alternative iodination methods to enhance selectivity and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural and hypothesized properties of 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide and its analogs:

*Molecular weights calculated based on structural formulas.

Key Comparative Insights

Backbone Modifications

- Pentanamide vs. Pentanoic Acid: The substitution of the terminal amide group in the target compound with a carboxylic acid in its analog (pentanoic acid) alters solubility and stability. The amide group reduces polarity, enhancing lipophilicity and resistance to hydrolysis, while the carboxylic acid may improve aqueous solubility, making it suitable as a prodrug .

- Methyl Group at Position 2 : The 2-methyl substitution in both the target compound and its analogs likely hinders enzymatic degradation, improving metabolic stability across derivatives.

Heterocyclic Substituents

- 4-Iodo-Pyrazole vs. In contrast, the 2,5-dioxopyrrolidine substituent in the pyrrolidine analog provides two ketone groups, which may participate in hydrogen bonding with enzymes or receptors, suggesting utility in protease inhibition .

- Non-Iodinated Pyrazoles: Analogs like methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine lack iodine, reducing molecular weight and lipophilicity. This simplification may favor applications in receptor-binding assays where steric bulk is undesirable .

Electronic and Steric Effects

- The iodine atom in the target compound increases van der Waals interactions and may act as a halogen bond donor, a feature absent in non-halogenated analogs. This could enhance affinity for hydrophobic binding pockets in target proteins .

Biological Activity

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide, a compound featuring a pyrazole ring with an iodine substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H13IN4O |

| Molecular Weight | 320.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | FFJZGGWZZZWWNT-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom enhances the compound's binding affinity to various enzymes and receptors, potentially modulating their activity through:

- Hydrogen Bonding : The pyrazole ring can participate in stabilizing interactions with target proteins.

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can act as topoisomerase I poisons, which are crucial in DNA replication and repair processes. In vitro assays demonstrated that these compounds could induce apoptosis in tumor cells by disrupting normal topoisomerase function .

Antimicrobial Properties

Preliminary screenings have suggested that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains, indicating potential for further exploration in antibiotic development .

Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with various enzymes. For example, it has been shown to affect the activity of certain kinases involved in signaling pathways critical for cell growth and survival. This modulation can lead to significant biological effects, including altered cell proliferation and differentiation .

Case Studies

- Antitumor Efficacy : A study conducted on a series of pyrazole derivatives, including this compound, showed promising results in inhibiting the growth of human cancer cell lines. The compound was evaluated for its ability to induce apoptosis and inhibit cell cycle progression.

- Antimicrobial Testing : In a comparative study, the compound was tested against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves multi-step reactions, including cyclization, iodination, and coupling. For example, similar compounds are synthesized via Vilsmeier–Haack reactions or nucleophilic substitution to introduce the iodo-pyrazole moiety . Key factors include solvent selection (e.g., DMF for polar intermediates), catalyst use (e.g., POCl₃ for cyclization), and temperature control to avoid side reactions. Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry .

Q. How should researchers handle and store this compound to ensure stability and safety?

Based on safety guidelines for structurally similar pyrazole derivatives, this compound may pose risks of skin/eye irritation. Use PPE (gloves, goggles), handle in a fume hood, and avoid prolonged exposure. Store under inert gas (N₂ or Ar) at -20°C in amber vials to prevent degradation. Stability tests (e.g., accelerated aging studies via TGA/DSC) are recommended to assess shelf life .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Characterization should include:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- FTIR for functional group verification (e.g., amide C=O stretch at ~1650 cm⁻¹).

- HPLC-MS for purity assessment and detection of byproducts.

- Elemental analysis (C, H, N) to validate empirical formulas .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reactivity data for iodo-pyrazole derivatives?

Discrepancies in reactivity (e.g., unexpected regioselectivity) may arise from steric effects of the methylpentanamide group or electronic influences of the iodine atom. Computational methods (DFT calculations) can model transition states, while kinetic isotope effects (KIEs) or Hammett plots experimentally probe electronic contributions . Cross-referencing with crystallographic data (e.g., XRD) clarifies structural influences .

Q. What strategies optimize the compound’s solubility and bioavailability for in vitro assays?

Modify solvent systems (e.g., DMSO-water gradients) or employ co-solvents (PEG-400) for solubility screening. For bioavailability, logP calculations (via HPLC retention times) guide lipophilicity adjustments. Prodrug derivatization (e.g., esterification of the amide) may enhance membrane permeability .

Q. How can computational models predict synthetic pathways and reaction bottlenecks?

AI-driven platforms (e.g., retrosynthesis tools) analyze feasible routes using databases like Reaxys or Pistachio. For example, template-based algorithms prioritize steps with high plausibility scores, while molecular dynamics simulations predict solvent-catalyst interactions . Validate predictions with small-scale trials before scaling up.

Q. What are the implications of the iodine substituent on the compound’s electronic properties and ligand-receptor interactions?

The electron-withdrawing iodine atom increases electrophilicity at the pyrazole ring, influencing binding to targets (e.g., kinases). SAR studies comparing iodo vs. bromo/chloro analogs can isolate electronic effects. Docking simulations (AutoDock Vina) and SPR assays quantify binding affinities .

Methodological Considerations

Q. How should researchers design stability-indicating assays under varying pH and temperature conditions?

Conduct forced degradation studies:

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C).

- Oxidative stress (3% H₂O₂).

- Photostability (ICH Q1B guidelines). Monitor degradation products via UPLC-MS and identify pathways (e.g., deiodination or amide hydrolysis) .

Q. What in vitro assays are suitable for evaluating biological activity, and how are false positives mitigated?

Use target-specific assays (e.g., enzyme inhibition for kinase targets) with positive controls (staurosporine for kinases). Include counter-screens (e.g., cytotoxicity assays) to exclude nonspecific effects. Dose-response curves (IC₅₀ determination) and Z’-factor validation ensure assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.